molecular formula C22H18N4O3 B2923473 4-(3,4-dimethoxyphenyl)-6-hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile CAS No. 885179-46-4

4-(3,4-dimethoxyphenyl)-6-hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Cat. No. B2923473
CAS RN: 885179-46-4
M. Wt: 386.411
InChI Key: VKJLQBNDEAKNCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(3,4-dimethoxyphenyl)-6-hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile” is a derivative of pyrazole . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . They are one of the most studied groups of compounds among the azole family .


Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . A huge variety of synthesis methods and synthetic analogues have been reported over the years . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Scientific Research Applications

Antimicrobial Agent

This compound has been studied for its antimicrobial properties . It exhibits significant activity against various microbial strains, including E. coli, B. mycoides, and C. albicans. The compound’s effectiveness is attributed to its ability to inhibit microbial growth, with minimal inhibitory concentration (MIC) values indicating potent antimicrobial action .

Antifungal Activity

The pyrazolo[3,4-b]pyridine derivatives, including this compound, have shown promising results as antifungal agents . They can be used to develop treatments against fungal infections, providing an alternative to existing antifungal medications .

Anti-inflammatory Properties

Due to the structural characteristics of the pyrazolo[3,4-b]pyridine scaffold, this compound may possess anti-inflammatory properties . It could potentially be used in the treatment of inflammatory diseases, reducing inflammation and associated symptoms .

Antioxidant Effects

The compound’s ability to act as an antioxidant is another significant application. It can help in neutralizing free radicals and reactive oxygen species (ROS), which are linked to various diseases and cellular damage .

Acetylcholinesterase Inhibition

As an inhibitor of acetylcholinesterase (AchE), this compound has potential applications in the treatment of diseases related to the cholinergic nervous system. It could help in managing conditions like Alzheimer’s disease by preventing the breakdown of acetylcholine .

Antitumor Activity

The pyrazolo[3,4-b]pyridine core is known to exhibit antitumor activities . This compound could be explored for its potential use in cancer therapy, targeting specific pathways involved in tumor growth and proliferation .

Pharmacological Research

In pharmacological research, this compound can be used to study various drug interactions and mechanisms of action . Its diverse biological activities make it a valuable tool for understanding the pharmacodynamics and pharmacokinetics of new drug formulations .

Chemical Synthesis and Drug Design

Lastly, the compound serves as a precursor in the synthesis of other biologically active molecules . Its versatile structure allows for modifications that can lead to the development of new drugs with improved efficacy and safety profiles .

properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-3-methyl-6-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3/c1-13-19-20(14-9-10-17(28-2)18(11-14)29-3)16(12-23)22(27)24-21(19)26(25-13)15-7-5-4-6-8-15/h4-11H,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKJLQBNDEAKNCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=C(C(=O)N2)C#N)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dimethoxyphenyl)-6-hydroxy-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.